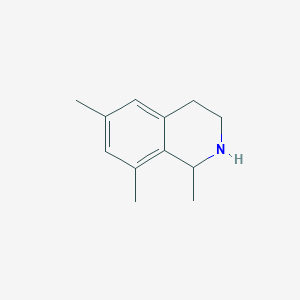

![molecular formula C18H26N4O2S B2721646 6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942002-30-4](/img/structure/B2721646.png)

6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

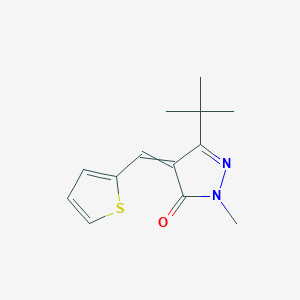

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound containing nitrogen atoms . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety would contribute to the rigidity of the molecule, while the piperidine ring could potentially introduce conformational flexibility .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring could undergo reactions such as hydrogenation, cycloaddition, and amination .Wissenschaftliche Forschungsanwendungen

Comprehensive Summary of Applications

F2805-0276

has shown promise as an antitubercular agent. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis strains. Notably, compounds such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole exhibited potent antitubercular effects . Further studies explore its mechanism of action and potential use in tuberculosis treatment.

b. Radical Scavenging Activity

In addition to its antimicrobial properties, F2805-0276 derivatives exhibit radical scavenging activity. These compounds can neutralize free radicals, making them potential candidates for anti-inflammatory agents. The IC50 values for three derivatives—30.12 µM, 37.13 µM, and 72.54 µM—highlight their efficacy in scavenging radicals . Researchers investigate their suitability for managing oxidative stress-related conditions.

F2805-0276

derivatives have also found application in organic synthesis. Paired with a Matteson–CH2–homologation, the compound enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol . The method provides a novel approach to modifying alkenes.

d. Piperidine Derivatives

Piperidine derivatives play a crucial role in drug design, and F2805-0276 contributes to this field. Researchers explore intra- and intermolecular reactions leading to piperidine formation. These derivatives appear in over twenty classes of pharmaceuticals and alkaloids, making them essential for drug development . The compound’s unique structure may inspire novel drug candidates.

Eigenschaften

IUPAC Name |

6-ethyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-4-13-12-19-16-14(17(23)21(3)18(24)20(16)2)15(13)25-11-10-22-8-6-5-7-9-22/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIBVYKIGJOSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1SCCN3CCCCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)